molecular formula C9H8N2O B3039132 5-Aminoquinolin-6-ol CAS No. 99512-73-9

5-Aminoquinolin-6-ol

Cat. No.: B3039132
CAS No.: 99512-73-9
M. Wt: 160.17 g/mol
InChI Key: MHHOZFQQQPZLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoquinolin-6-ol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the fifth position and a hydroxyl group at the sixth position on the quinoline ring.

Biochemical Analysis

Biochemical Properties

5-Aminoquinolin-6-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of quinoline derivatives. These interactions often involve hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex. The compound’s ability to form such interactions makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce oxidative stress in certain cell types, leading to the activation of stress response pathways. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins . These effects highlight the compound’s potential as a research tool in cell biology and pharmacology.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by occupying the active site or altering the enzyme’s conformation. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to quinoline metabolism. It interacts with enzymes such as quinoline oxidoreductase and quinoline dioxygenase, which catalyze the oxidation and degradation of quinoline derivatives. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of specific binding proteins . These factors determine the compound’s bioavailability and efficacy in cellular systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinolin-6-ol can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of a quinoline intermediate, which is subsequently functionalized to introduce the amino and hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Aminoquinolin-6-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-aminoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOZFQQQPZLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315145
Record name 5-Amino-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99512-73-9
Record name 5-Amino-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99512-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminoquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
5-Aminoquinolin-6-ol
Reactant of Route 3
Reactant of Route 3
5-Aminoquinolin-6-ol
Reactant of Route 4
Reactant of Route 4
5-Aminoquinolin-6-ol
Reactant of Route 5
Reactant of Route 5
5-Aminoquinolin-6-ol
Reactant of Route 6
5-Aminoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.